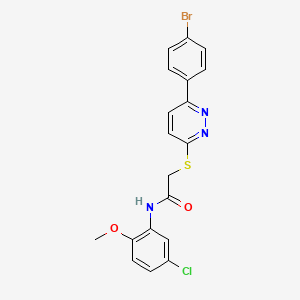
N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide, also known as CMETB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CMETB belongs to the class of dithiolane-containing compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide is not fully understood, but it is believed to act by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, this compound reduces inflammation in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. This compound also reduces inflammation by suppressing the activation of pro-inflammatory cytokines. In addition, this compound improves glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to study its toxicity and pharmacokinetics in more detail. In addition, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide involves the reaction of 4-(1,3-dithiolan-2-yl)benzoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with cyanogen bromide and methanol to yield this compound.
Applications De Recherche Scientifique
N-(1-cyano-2-methoxy-1-methylethyl)-4-(1,3-dithiolan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound also possesses anti-inflammatory properties by suppressing the activation of pro-inflammatory cytokines. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-4-(1,3-dithiolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(9-16,10-19-2)17-13(18)11-3-5-12(6-4-11)14-20-7-8-21-14/h3-6,14H,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLNQUZIDXJORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC=C(C=C1)C2SCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)
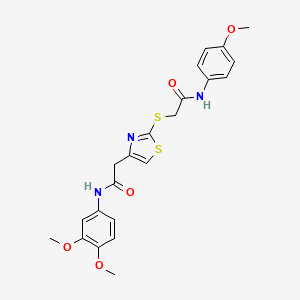
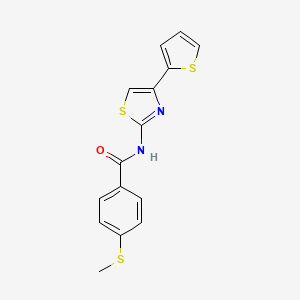
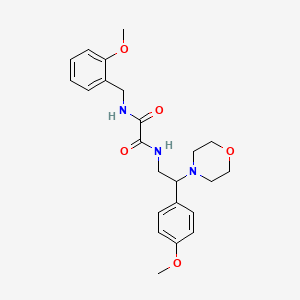
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)
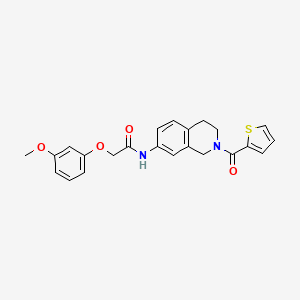
![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
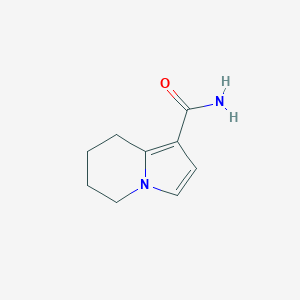
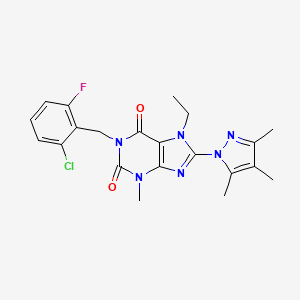
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)
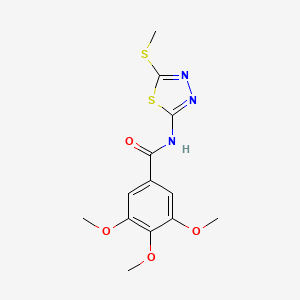
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)
